molecular formula C17H19NO2 B11852033 n-Cyclohexyl-1-hydroxy-2-naphthamide CAS No. 35310-88-4

n-Cyclohexyl-1-hydroxy-2-naphthamide

Cat. No.: B11852033
CAS No.: 35310-88-4
M. Wt: 269.34 g/mol
InChI Key: DXYBSFJXFWUIMK-UHFFFAOYSA-N
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Description

n-Cyclohexyl-1-hydroxy-2-naphthamide is an organic compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol It is a derivative of naphthamide, characterized by the presence of a cyclohexyl group and a hydroxyl group attached to the naphthalene ring

Preparation Methods

The synthesis of n-Cyclohexyl-1-hydroxy-2-naphthamide typically involves the reaction of 1-hydroxy-2-naphthoic acid with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

n-Cyclohexyl-1-hydroxy-2-naphthamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of n-Cyclohexyl-1-hydroxy-2-naphthamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. The compound binds to the active sites of these enzymes, preventing the breakdown of neurotransmitters and thereby exerting its effects. Molecular docking studies have provided insights into the binding interactions and the competitive and reversible nature of the inhibition .

Comparison with Similar Compounds

n-Cyclohexyl-1-hydroxy-2-naphthamide can be compared with other naphthamide derivatives, such as:

Properties

CAS No.

35310-88-4

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-cyclohexyl-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C17H19NO2/c19-16-14-9-5-4-6-12(14)10-11-15(16)17(20)18-13-7-2-1-3-8-13/h4-6,9-11,13,19H,1-3,7-8H2,(H,18,20)

InChI Key

DXYBSFJXFWUIMK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

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